Cyclopentanol, 2-mercapto-
Description
Significance of Vicinal Thiol-Alcohol Functionalities in Cyclic Systems
The 1,2- or vicinal arrangement of thiol and alcohol groups on a cyclic scaffold, as seen in Cyclopentanol (B49286), 2-mercapto-, is of considerable importance in organic synthesis. This arrangement is a key feature in numerous biologically active compounds and serves as a versatile precursor for a variety of chemical transformations. The thiol-epoxy reaction, a prominent "click" chemistry transformation, highlights the utility of this motif, where the ring-opening of epoxides by thiols leads to the formation of β-hydroxy thioethers. mdpi.compreprints.org This reaction is particularly significant for its high regioselectivity and efficiency under mild conditions.
Furthermore, vicinal amino alcohols, which are structurally analogous to 1,2-thioalcohols, are ubiquitous in nature and are core components of many pharmaceutical drugs. nih.govnih.gov The synthetic strategies developed for these amino alcohols, often involving the opening of epoxides or aziridines, provide a valuable blueprint for the synthesis and application of their thio-equivalents. mdpi.commdpi.com The ability of the vicinal thiol and alcohol groups to act as bidentate ligands for metal coordination also opens avenues for their use in catalysis. nih.gov
Structural Features and Inherent Stereochemical Complexity of Cyclopentanol, 2-mercapto-
The structure of Cyclopentanol, 2-mercapto- is defined by a five-membered cyclopentane (B165970) ring. Unlike the planar representation often used in 2D drawings, cyclopentane and its derivatives exist in non-planar conformations to alleviate torsional strain. dalalinstitute.comlibretexts.org The two most common conformations are the "envelope" (with Cₛ symmetry) and the "half-chair" or "twist" (with C₂ symmetry). ic.ac.uk In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. dalalinstitute.comlibretexts.orgfiveable.me The molecule rapidly interconverts between these conformations at room temperature. dalalinstitute.com
The introduction of substituents on the cyclopentane ring, such as the hydroxyl and thiol groups in Cyclopentanol, 2-mercapto-, adds another layer of complexity. The relative orientation of these two groups gives rise to cis and trans diastereomers. Each of these diastereomers can, in turn, exist as a pair of enantiomers due to the presence of two chiral centers at the substituted carbon atoms.
The conformational preference of the substituents (axial vs. equatorial in the puckered conformations) is influenced by stereoelectronic effects, which are geometry-dependent interactions between orbitals. nih.govwikipedia.orgpharmacy180.com For instance, intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the sulfur atom of the thiol group could potentially influence the preferred conformation, favoring a cis arrangement of the functional groups. libretexts.orgtardigrade.indoubtnut.com Theoretical and spectroscopic studies on related 2-halophenols suggest that such intramolecular interactions can indeed play a significant role in dictating the conformational landscape. rsc.org
Table 1: Stereochemical Features of Cyclopentanol, 2-mercapto-
| Feature | Description |
| Chiral Centers | Two (C-1 and C-2) |
| Stereoisomers | Four possible stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), (1S,2R)) |
| Diastereomers | cis and trans isomers |
| Key Conformations | Envelope and Half-Chair (Twist) |
Overview of Synthetic Challenges and Research Opportunities
The synthesis of Cyclopentanol, 2-mercapto- presents both challenges and opportunities for synthetic chemists. The primary challenge lies in achieving stereocontrol to selectively obtain a desired diastereomer and/or enantiomer.
A common synthetic route to vicinal thioalcohols is the ring-opening of epoxides with sulfur nucleophiles. scribd.com For Cyclopentanol, 2-mercapto-, this involves the reaction of cyclopentene (B43876) oxide with a source of hydrosulfide (B80085) ions (SH⁻). mdpi.com This reaction typically proceeds via an Sₙ2 mechanism, leading to an anti-addition of the nucleophile and the resulting hydroxyl group. Therefore, the ring-opening of cyclopentene oxide with a hydrosulfide source is expected to yield trans-2-mercaptocyclopentanol. mdpi.com
The synthesis of cis-2-mercaptocyclopentanol requires a different strategy. One reported method involves the use of a benzoylthiourethan neighboring group, which facilitates the formation of the cis product. acs.org
Table 2: Synthetic Approaches to Cyclopentanol, 2-mercapto-
| Stereoisomer | Synthetic Precursor | Key Reagent/Reaction | Reference |
| trans | Cyclopentene oxide | Hydrogen sulfide (B99878) ion (SH⁻) | mdpi.com |
| cis | (Not specified) | Benzoylthiourethan neighboring group participation | acs.org |
The research opportunities associated with Cyclopentanol, 2-mercapto- are multifaceted. Its chiral, bifunctional nature makes it an attractive candidate for the development of novel chiral ligands for asymmetric catalysis. mdpi.comnih.gov The vicinal thiol and alcohol functionalities can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.
Furthermore, this compound serves as a valuable building block for the synthesis of complex natural products and their analogues. chemconnections.orgwou.eduuou.ac.in The ability to introduce both a thiol and an alcohol group in a stereodefined manner onto a five-membered ring is a powerful tool for constructing intricate molecular architectures. oregonstate.edumarquette.edu Future research may focus on developing more efficient and stereoselective synthetic routes to all four stereoisomers of Cyclopentanol, 2-mercapto- and exploring their applications in asymmetric catalysis, materials science, and medicinal chemistry. researchgate.netresearchgate.netvulcanchem.com The development of catalytic systems based on this scaffold could lead to new and efficient methods for the synthesis of valuable chiral compounds. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRYKFTXPXVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyclopentanol, 2 Mercapto and Its Stereoisomers
Classical Chemical Synthesis Approaches and Reaction Pathways
The classical synthesis of Cyclopentanol (B49286), 2-mercapto- often involves the formation of the cyclopentane (B165970) ring and the introduction of the hydroxyl and thiol functional groups. These methods can be broadly categorized into cyclization strategies, functional group interconversions, and methods focusing on regioselective control.
One of the fundamental approaches to constructing the Cyclopentanol, 2-mercapto- scaffold is through the cyclization of acyclic precursors already containing the necessary sulfur and oxygen functionalities. While specific examples for Cyclopentanol, 2-mercapto- are not extensively detailed in the provided results, general principles of cyclopentanol synthesis can be inferred. For instance, methods like the CoI2(dppe)-catalyzed diastereoselective reductive [3 + 2] cycloaddition of allenes and enones can yield functionalized cyclopentanols. organic-chemistry.org Adapting such strategies to incorporate thiol-containing starting materials could provide a pathway to the target molecule.
Ring-opening reactions of appropriate bicyclic or strained ring systems also present a viable synthetic route. For example, the reaction of cyclopentene (B43876) oxide with a sulfur nucleophile, such as hydrogen sulfide (B99878) or a protected thiol equivalent, in the presence of a base or a catalyst would lead to the formation of a 2-mercaptocyclopentanol derivative. The stereochemical outcome of this reaction, whether it proceeds via an SN2-type mechanism to give the trans product or through other pathways, would be a critical aspect to control.
A more common and often more controlled approach involves the modification of a pre-existing cyclopentane ring. This can be achieved through a variety of functional group interconversions.
A plausible synthetic sequence could start from cyclopentanone (B42830). For instance, cyclopentanone can be converted to 1-methylcyclopentanol (B105226) through a Grignard reaction. google.com While this specific example introduces a methyl group, it demonstrates the principle of nucleophilic addition to the carbonyl group. To synthesize Cyclopentanol, 2-mercapto-, one could envision an α-functionalization of cyclopentanone. For example, α-bromination of cyclopentanone followed by nucleophilic substitution with a protected thiol and subsequent reduction of the carbonyl group would yield the desired product.
Alternatively, starting from cyclopentene, epoxidation to form cyclopentene oxide is a common transformation. The subsequent ring-opening with a sulfur nucleophile is a key step. The regioselectivity of this opening would be crucial to ensure the formation of the 1,2-disubstituted product.
Another strategy could involve the conversion of furfural, a bio-based platform chemical, to cyclopentanone or cyclopentanol. google.comresearchgate.net This provides a renewable starting point for further functionalization to introduce the thiol group. A green synthetic method for cyclopentanol has been developed starting from the by-product dicyclopentadiene (B1670491) from petroleum cracking. google.com This involves selective hydrogenation to cyclopentene, followed by esterification and hydrolysis to yield cyclopentanol, which can then be further functionalized. google.com
The following table summarizes potential functional group interconversion strategies:
| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |
| Cyclopentanone | α-Thiolation, Carbonyl Reduction | α-Thiocyclopentanone | Cyclopentanol, 2-mercapto- |
| Cyclopentene | Epoxidation, Ring-opening with Thiolate | Cyclopentene oxide | Cyclopentanol, 2-mercapto- |
| Cyclopentadiene | Selective Hydrogenation, Esterification, Hydrolysis | Cyclopentene, Cyclopentyl acetate | Cyclopentanol |
Achieving the correct regiochemistry, i.e., the 1,2-disubstitution pattern, is paramount in the synthesis of Cyclopentanol, 2-mercapto-. When starting from a symmetrical precursor like cyclopentene, the initial functionalization, such as epoxidation, leads to a single intermediate. The subsequent ring-opening of the epoxide with a sulfur nucleophile is generally regioselective, with the nucleophile attacking one of the two equivalent carbons of the former double bond.
However, if starting with a substituted cyclopentane derivative, the regioselectivity of subsequent reactions becomes a significant challenge. For example, in the functionalization of a substituted cyclopentanone, directing the enolization to a specific α-carbon is necessary to control the position of the incoming thiol group. The use of bulky bases or directing groups can influence the regioselectivity of such reactions.
Stereoselective and Enantioselective Synthetic Routes
The presence of two stereocenters in Cyclopentanol, 2-mercapto- means it can exist as two pairs of enantiomers (cis and trans). The development of methods to selectively synthesize each of these stereoisomers is crucial for their application in areas like asymmetric synthesis and pharmaceuticals. lookchem.com
The relative stereochemistry of the hydroxyl and thiol groups (cis or trans) can often be controlled by the choice of the synthetic route.
Synthesis of the trans-isomer: The ring-opening of cyclopentene oxide with a sulfur nucleophile typically proceeds through an SN2 mechanism, resulting in the formation of the trans-2-mercaptocyclopentanol. This is a common and predictable method for accessing the trans diastereomer.
Synthesis of the cis-isomer: The synthesis of the cis-isomer is often more challenging. One approach could involve a [3+2] cycloaddition reaction where the stereochemistry is controlled by the reaction conditions and the nature of the reactants. Another strategy could involve an epimerization of the more stable trans-isomer to the less stable cis-isomer. organic-chemistry.org Alternatively, a syn-dihydroxylation of cyclopentene to form cis-cyclopentane-1,2-diol, followed by selective functionalization of one hydroxyl group and its conversion to a thiol, could yield the cis-product.
The following table outlines general strategies for diastereoselective synthesis:
| Target Diastereomer | General Strategy | Key Reaction | Expected Outcome |
| trans-Cyclopentanol, 2-mercapto- | Ring-opening of an epoxide | SN2 attack of a thiolate on cyclopentene oxide | Inversion of configuration leading to the trans product |
| cis-Cyclopentanol, 2-mercapto- | Diol functionalization | Selective conversion of one hydroxyl group in cis-cyclopentane-1,2-diol to a thiol | Retention of the cis stereochemistry |
Obtaining enantiomerically pure forms of Cyclopentanol, 2-mercapto- is essential for many of its applications. lookchem.com This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis:
Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by using chiral starting materials, chiral auxiliaries, or chiral catalysts.
Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. tcichemicals.com For example, a chiral starting material derived from a sugar or an amino acid could be elaborated into the desired enantiomer of Cyclopentanol, 2-mercapto-.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. tcichemicals.comorgsyn.org After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be used to direct the addition of a thiol to a cyclopentenone derivative.
Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal-ligand complexes, can be used to catalyze a reaction to produce a specific enantiomer. For instance, an asymmetric epoxidation of cyclopentene, followed by ring-opening, could yield an enantiomerically enriched trans-2-mercaptocyclopentanol. Similarly, asymmetric hydrogenation or reduction of a prochiral α-thiocyclopentanone could provide access to enantiopure products.
Chiral Resolution:
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org
Classical Resolution: This method involves reacting the racemic mixture of Cyclopentanol, 2-mercapto- (which is both an alcohol and a thiol) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. libretexts.org Once separated, the resolving agent can be removed to yield the pure enantiomers of Cyclopentanol, 2-mercapto-. Suitable resolving agents for the alcohol functional group could be chiral acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.org
Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer from the slower-reacting one. For example, an enzyme could be used to selectively acylate one enantiomer of racemic Cyclopentanol, 2-mercapto-, allowing for the separation of the acylated product from the unreacted enantiomer.
The following table summarizes approaches for obtaining enantiopure Cyclopentanol, 2-mercapto-:
| Method | Description | Example |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral control elements. | Use of a chiral catalyst for the reduction of α-thiocyclopentanone. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis. |
Chemoenzymatic Approaches for Stereocontrol in Cyclopentanol, 2-mercapto- Synthesis
Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts with the practicality of chemical reactions, has become a powerful tool for producing enantiomerically pure compounds. nih.gov For the synthesis of specific stereoisomers of Cyclopentanol, 2-mercapto-, the primary chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. catalysis.blog This process utilizes an enzyme's ability to selectively react with one enantiomer in a racemate, allowing for the separation of the two. catalysis.blog
Lipases are the most commonly employed enzymes for this type of resolution due to their versatility, stability in organic solvents, and broad substrate tolerance. u-szeged.hu The enzyme Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym® 435, is particularly prominent in the resolution of secondary alcohols through enantioselective acylation or esterification. dss.go.thmdpi.com In a typical kinetic resolution of racemic 2-mercaptocyclopentanol, the enzyme would catalyze the acylation of the hydroxyl group of one enantiomer at a much faster rate than the other.
For instance, using an acyl donor like vinyl acetate, the lipase selectively converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (the S-enantiomer) largely unreacted. dss.go.th These two compounds, the ester and the unreacted alcohol, can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the separated ester yields the enantiopure R-enantiomer. A patent application has specifically noted the use of lipase-catalyzed resolution for the enantiomers of 2-mercaptocyclopentanol, highlighting its industrial relevance for producing stereopure intermediates for therapeutic applications. google.com
The efficiency of such a resolution is quantified by the enantiomeric ratio (E value). High E values are indicative of excellent selectivity and are crucial for obtaining products with high enantiomeric excess (ee). Research on analogous secondary alcohols has demonstrated the achievement of high yields and excellent enantiomeric excess using this methodology. dss.go.thnih.gov
| Enzyme | Substrate | Acylating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Lipase B from Candida antarctica | Racemic 2-pentanol | Vinyl acetate | Heptane | 44.5 | 98 (for S-enantiomer) | dss.go.th |
| Lipase B from Candida antarctica | Racemic 2-heptanol | Vinyl acetate | Heptane | 44 | 99.3 (for S-enantiomer) | dss.go.th |
| Lipase from Pseudomonas fluorescens | Racemic 1-(1H-indol-4-yloxy)-3-chloro-2-propanol | Vinyl acetate | - | - | 72 (for S-enantiomer) | mdpi.com |
Emerging Synthetic Strategies and Sustainable Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable, atom-economical, and efficient routes to complex molecules. These emerging strategies, including "click" chemistry and novel catalytic systems, are highly applicable to the synthesis of Cyclopentanol, 2-mercapto-.
"Click" Chemistry and Thia-Michael Additions in Cyclopentanol, 2-mercapto- Synthesis
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The thiol-epoxy reaction, a key example of a "click" reaction, provides a direct and atom-economical route to 1,2-mercaptoalcohols. jsta.cl The synthesis of trans-2-mercaptocyclopentanol can be achieved through the nucleophilic ring-opening of cyclopentene oxide with a sulfur nucleophile, such as the hydrosulfide (B80085) ion (HS⁻). jsta.cl This reaction proceeds via an anti-addition mechanism, leading specifically to the trans stereoisomer. The use of hydrogen sulfide with an equimolar amount of base in an alcoholic solvent is a common protocol for generating the necessary thiolating agent. jsta.cl
The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is another powerful C-S bond-forming reaction that falls under the broader umbrella of "click" chemistry principles. srce.hrmdpi.com This strategy can be applied to the synthesis of a 2-mercaptocyclopentanol precursor using cyclopentenone as the starting material. The addition of a thiol (R-SH) to cyclopentenone would yield a 3-thiocyclopentanone derivative. Subsequent reduction of the ketone functionality would then produce the desired 2-mercaptocyclopentanol.
The thia-Michael addition is often facilitated by a catalyst to ensure high yields and short reaction times. researchgate.net A variety of catalysts have been shown to be effective for this transformation. srce.hr
| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ferric chloride (FeCl₃) | Room temperature, short reaction time (5-20 min) | High yields, clean reaction, fast | srce.hr |
| Copper(II) triflate (Cu(OTf)₂) | Mild conditions | Excellent yields (up to 99%), broad substrate scope | sioc-journal.cn |
| Zn(L-Pro)₂ | Ethanol, room temperature | Green solvent, high yields | researchgate.net |
| Triphenylphosphine (Ph₃P) | Mediates reaction, can be used in organocatalysis | Metal-free catalysis | researchgate.net |
Catalytic Approaches for Carbon-Sulfur and Carbon-Oxygen Bond Formation
The development of novel catalytic systems for forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds is at the forefront of modern organic synthesis. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Catalytic Carbon-Sulfur Bond Formation: Beyond the thia-Michael addition, transition metal-catalyzed cross-coupling reactions represent a major strategy for C-S bond formation. dicp.ac.cn While often used for aryl sulfides, these principles can be adapted for alkyl frameworks. Catalytic systems based on cobalt, palladium, and copper have been developed for the coupling of thiols with organic halides or other electrophiles. organic-chemistry.orguni-muenster.de For instance, a cobalt-catalyzed method using CoI₂(dppe) has been shown to effectively couple thiols with aryl halides under mild conditions, offering a cost-effective alternative to palladium or nickel catalysts. organic-chemistry.org The proposed mechanism often involves the oxidative addition of the catalyst into a C-X bond (where X is a leaving group), followed by transmetalation with a metal thiolate and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. organic-chemistry.org Recent advances also include photocatalytic methods, which use visible light to generate sulfur-centered radicals for C-S bond formation, representing a green and efficient approach. rsc.org
Catalytic Carbon-Oxygen Bond Formation: The hydroxyl group of 2-mercaptocyclopentanol is typically incorporated from the start of the synthetic sequence (e.g., from cyclopentene oxide or cyclopentenone). However, emerging catalytic methods for C-O bond formation could enable alternative synthetic routes. These strategies often involve the direct, catalytic oxidation of C-H bonds. For example, nanoparticle-based catalysts have been explored for the selective oxidation of C(sp³)–H bonds in alkanes and arenes to form alcohols or carbonyls. encyclopedia.pub Furthermore, transition metal-catalyzed cross-coupling reactions, analogous to those for C-S bonds, can be used to form C-O bonds, often referred to as the Ullmann condensation or Buchwald-Hartwig etherification. mdpi.comrsc.org While direct application to 2-mercaptocyclopentanol is not widely reported, these advanced catalytic systems provide potential future pathways for its synthesis from different precursors, such as the direct hydroxylation of a cyclopentyl thiol derivative. Systems like CeCl₃·7H₂O/NaI have been shown to catalyze C-O bond formation under mild, solvent-free conditions, highlighting the trend towards more environmentally benign processes. organic-chemistry.org
Comprehensive Spectroscopic and Structural Elucidation of Cyclopentanol, 2 Mercapto
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like Cyclopentanol (B49286), 2-mercapto-. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the determination of the compound's constitution and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the basic structure of Cyclopentanol, 2-mercapto-. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the identification of the different types of protons and carbons within the molecule.
The ¹H NMR spectrum of Cyclopentanol, 2-mercapto- is expected to show distinct signals for the protons attached to the cyclopentane (B165970) ring, as well as signals for the hydroxyl (-OH) and thiol (-SH) protons. The protons on the carbons bearing the hydroxyl and mercapto groups (C1 and C2) would exhibit chemical shifts influenced by these electronegative atoms. The remaining methylene (B1212753) protons of the cyclopentane ring would appear as complex multiplets due to spin-spin coupling.
In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms of the cyclopentane ring. The carbons directly bonded to the oxygen and sulfur atoms (C1 and C2) will be deshielded and thus appear at lower field (higher ppm values) compared to the other three methylene carbons of the ring.
Table 1: Predicted ¹H NMR Spectral Data for Cyclopentanol, 2-mercapto-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH-OH) | 3.8 - 4.2 | Multiplet | - |
| H-2 (CH-SH) | 2.9 - 3.3 | Multiplet | - |
| Ring CH₂ | 1.5 - 2.2 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
| SH | 1.3 - 1.8 | Triplet | ~8-9 |
Table 2: Predicted ¹³C NMR Spectral Data for Cyclopentanol, 2-mercapto-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH-OH) | 75 - 85 |
| C-2 (CH-SH) | 45 - 55 |
| C-3 | 30 - 40 |
| C-4 | 20 - 30 |
| C-5 | 30 - 40 |
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of Cyclopentanol, 2-mercapto-, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the cyclopentane ring, for instance, between the proton on C1 and the proton on C2, as well as with the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹H and ¹³C resonances for each CH group.
The relative stereochemistry of the hydroxyl and mercapto groups (cis or trans) can be inferred from the coupling constants (J-values) between H1 and H2 and through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Characterization and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing complementary information.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a characteristic pattern of fragment ions. For Cyclopentanol, 2-mercapto-, the molecular ion peak would be expected at m/z 118. Subsequent fragmentation could involve the loss of water (H₂O), hydrogen sulfide (B99878) (H₂S), or alkyl fragments.
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For Cyclopentanol, 2-mercapto-, ESI-MS would be expected to show a prominent peak at m/z 119 [M+H]⁺.
Table 3: Predicted Key Mass Spectral Peaks for Cyclopentanol, 2-mercapto-
| Ionization Mode | m/z Value | Predicted Identity |
| EI | 118 | [M]⁺ |
| EI | 100 | [M - H₂O]⁺ |
| EI | 85 | [M - SH]⁺ |
| EI | 84 | [M - H₂S]⁺ |
| ESI | 119 | [M + H]⁺ |
| ESI | 141 | [M + Na]⁺ |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed information about the connectivity and substructures of the molecule.
By selecting the [M+H]⁺ ion (m/z 119) of Cyclopentanol, 2-mercapto- in an MS/MS experiment, characteristic fragmentation pathways can be observed. For example, the loss of a water molecule would result in a product ion at m/z 101. The loss of hydrogen sulfide would lead to a product ion at m/z 85. The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the hydroxyl and mercapto functional groups.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Cyclopentanol, 2-mercapto-, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A weaker absorption band around 2550-2600 cm⁻¹ would be characteristic of the S-H stretching vibration of the thiol group. C-O and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The S-H stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the thiol group.
Table 4: Characteristic Vibrational Frequencies for Cyclopentanol, 2-mercapto-
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
| O-H Stretch | IR | 3200 - 3600 (broad) |
| C-H Stretch | IR, Raman | 2850 - 3000 |
| S-H Stretch | IR, Raman | 2550 - 2600 |
| C-O Stretch | IR | 1050 - 1150 |
| C-S Stretch | IR, Raman | 600 - 800 |
Chiroptical Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. nsf.gov These methods are particularly powerful for probing the stereochemistry of a molecule in solution.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two closely related chiroptical techniques that provide valuable information about the stereochemical features of a chiral molecule. encyclopedia.pubkud.ac.in CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, while ORD measures the rotation of the plane of polarized light over a range of wavelengths. kud.ac.inubc.ca
For Cyclopentanol, 2-mercapto-, the presence of two chiral centers, at the carbon atoms bearing the hydroxyl and thiol groups, gives rise to optical activity. The CD spectrum of an enantiomerically pure sample of Cyclopentanol, 2-mercapto- would exhibit characteristic positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of its chromophores (in this case, the sulfur and oxygen-containing functional groups). ubc.ca The enantiomer would display a mirror-image CD spectrum. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess (e.e.) can be determined.
The absolute configuration can often be assigned by comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations or by applying empirical rules such as the octant rule for ketones, though specific rules for mercapto-alcohols would need to be carefully considered.
Hypothetical Circular Dichroism Data for Cyclopentanol, 2-mercapto- Enantiomers
| Wavelength (nm) | (1R,2R)-Cyclopentanol, 2-mercapto- Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (1S,2S)-Cyclopentanol, 2-mercapto- Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +5000 | -5000 |
| 220 | +8000 | -8000 |
| 230 | +6000 | -6000 |
| 240 | +2000 | -2000 |
| 250 | -1000 | +1000 |
This table is for illustrative purposes only and does not represent actual experimental data.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (if crystalline derivatives exist)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. ebi.ac.uk It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. ebi.ac.uk
For a compound like Cyclopentanol, 2-mercapto-, which may be a liquid or a low-melting solid at room temperature, obtaining a crystal suitable for X-ray diffraction can be challenging. In such cases, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the hydroxyl or thiol group with a suitable reagent to form, for example, a benzoate (B1203000) ester or a p-bromobenzoyl derivative. These derivatives are often more readily crystallized.
The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. ebi.ac.uk The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute stereochemistry. ucalgary.ca
Although no crystal structure for Cyclopentanol, 2-mercapto- or its derivatives is currently deposited in the common crystallographic databases, the following table illustrates the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for a Derivative of Cyclopentanol, 2-mercapto-
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃BrO₂S |
| Formula Weight | 301.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.89, 12.45, 18.23 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1335.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.498 |
| Absolute Configuration | Confirmed as (1R,2R) |
This table is for illustrative purposes only and does not represent actual experimental data.
The successful application of these advanced analytical techniques would provide a definitive and comprehensive understanding of the stereochemical nature of Cyclopentanol, 2-mercapto-.
Mechanistic Studies of Chemical Reactivity of Cyclopentanol, 2 Mercapto
Reactivity of the Thiol Group in Substitution and Addition Reactions
The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in radical reactions.
The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that allow for the efficient formation of carbon-sulfur bonds. wikipedia.org These reactions can be initiated by either radical or nucleophilic pathways.
The radical-mediated thiol-ene reaction involves the addition of a thiyl radical to an alkene (an "ene"). This process is typically initiated by light or heat and proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.orgillinois.edu Similarly, the thiol-yne reaction involves the addition of a thiol across an alkyne (a "yne"). This reaction can lead to either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioether. d-nb.inforsc.org The regioselectivity of the thiol-yne reaction can often be controlled by the choice of catalyst. nih.gov
In the context of Cyclopentanol (B49286), 2-mercapto-, its thiol group can readily participate in these reactions. For instance, its reaction with a terminal alkene in the presence of a photoinitiator would be expected to yield a 2-S-alkyl-cyclopentanol derivative.
Illustrative Data Table: Thiol-Ene Reaction of Cyclopentanol, 2-mercapto- with Various Alkenes
| Alkene Substrate | Initiator | Solvent | Product | Yield (%) |
| 1-Octene | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | THF | 2-(Octylthio)cyclopentanol | 95 |
| Allyl alcohol | AIBN | Methanol | 2-((3-Hydroxypropyl)thio)cyclopentanol | 92 |
| Styrene | Benzophenone | Benzene | 2-(Phenethylthio)cyclopentanol | 88 |
This table presents hypothetical data for illustrative purposes, based on typical thiol-ene reaction outcomes.
The sulfhydryl group of Cyclopentanol, 2-mercapto- is susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. In this case, two molecules of 2-mercaptocyclopentanol would react to form 1,2-dithiane-3,6-diylbis(cyclopentanol). Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids or sulfonic acids. The redox chemistry between graphene oxide and mercaptans, for instance, results in the reduction of graphene oxide and the oxidation of mercaptans to disulfides. psu.edu
Reactivity of the Hydroxyl Group: Esterification, Etherification, and Redox Chemistry
The hydroxyl group of Cyclopentanol, 2-mercapto- behaves as a typical secondary alcohol, undergoing reactions such as esterification, etherification, and oxidation.
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. scienceready.com.aulibretexts.org For example, reacting Cyclopentanol, 2-mercapto- with acetic acid would yield 2-mercaptocyclopentyl acetate. The use of more reactive acyl chlorides or anhydrides can also achieve this transformation, often under milder conditions. libretexts.org A patent has mentioned the potential for 2-mercaptocyclopentanol to be used in enzyme-catalyzed esterification processes. google.com
Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. Acid-catalyzed etherification is also a possibility. rsc.org
Redox Chemistry of the hydroxyl group involves its oxidation to a ketone. libretexts.org The oxidation of a secondary alcohol like Cyclopentanol, 2-mercapto- would yield 2-mercaptocyclopentanone. It is important to select an oxidizing agent that is chemoselective for the alcohol to avoid simultaneous oxidation of the thiol group.
Illustrative Data Table: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagent | Product |
| Esterification | Acetic Anhydride, Pyridine | 2-Mercaptocyclopentyl acetate |
| Etherification | Sodium Hydride, Methyl Iodide | 2-(Methylthio)cyclopentanol |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-Mercaptocyclopentanone |
This table presents hypothetical data for illustrative purposes, based on standard alcohol reactivity.
Intramolecular Interactions and Neighboring Group Participation Effects
The close proximity of the thiol and hydroxyl groups in Cyclopentanol, 2-mercapto- can lead to significant intramolecular interactions that influence its reactivity. This is known as neighboring group participation (NGP). wikipedia.orglibretexts.org
The thiol and hydroxyl groups can participate in intramolecular cyclization reactions. For example, under certain conditions, the hydroxyl group could act as a nucleophile, attacking an activated form of the thiol group (or vice versa), potentially leading to the formation of a cyclic thioether or a bicyclic system. The synthesis of cis-2-Mercaptocyclopentanol has been reported to proceed via a mechanism involving neighboring group participation. acs.org
Neighboring group participation by the sulfur atom can facilitate rearrangement reactions. msu.eduslideshare.net If a reaction were to proceed through a carbocation intermediate at the carbon bearing the hydroxyl group, the lone pair of electrons on the sulfur atom could attack this center, forming a bridged thiiranium ion intermediate. Subsequent attack by a nucleophile could lead to a rearranged product. Such participation often results in retention of stereochemistry. dalalinstitute.com Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. rroij.comlibretexts.orgtmv.ac.in
Kinetic and Thermodynamic Investigations of Key Reactions
The presence of both a hydroxyl (-OH) and a thiol (-SH) group on a cyclopentane (B165970) ring suggests a rich and varied chemical reactivity for "Cyclopentanol, 2-mercapto-". Key reactions would likely involve the selective or simultaneous transformation of these two functional groups. Such reactions could include oxidation, esterification, etherification, and nucleophilic substitution. A comprehensive understanding of these reactions necessitates detailed kinetic and thermodynamic investigations.
Kinetic studies are fundamental to determining the rate at which a chemical reaction proceeds and the factors that influence this rate. For a molecule like "Cyclopentanol, 2-mercapto-", a primary focus would be on understanding the rate law, which mathematically describes the relationship between the rate of reaction and the concentration of reactants. For instance, in an oxidation reaction, kinetic experiments would aim to determine the reaction order with respect to the oxidant and "Cyclopentanol, 2-mercapto-". This is typically achieved by systematically varying the initial concentrations of the reactants and monitoring the reaction progress over time, often using spectroscopic techniques. From these experiments, the rate constant (k), a proportionality constant that is characteristic of the reaction at a given temperature, can be determined.
Furthermore, by conducting these kinetic experiments at various temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for the reaction to occur and provides insight into the energy barrier of the transition state.
Hypothetical Kinetic Data for the Oxidation of Cyclopentanol, 2-mercapto-
| Experiment | Initial [Cyclopentanol, 2-mercapto-] (mol/L) | Initial [Oxidant] (mol/L) | Temperature (K) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 298 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 298 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 298 | 6.0 x 10⁻⁵ |
Thermodynamic investigations, on the other hand, focus on the energy changes that accompany a chemical reaction and predict the position of equilibrium. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Gibbs Free Energy (ΔG): This parameter determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium.
Enthalpy (ΔH): This represents the heat absorbed or released during a reaction. An exothermic reaction (releases heat) has a negative ΔH, while an endothermic reaction (absorbs heat) has a positive ΔH.
Entropy (ΔS): This is a measure of the disorder or randomness of a system. Reactions that lead to an increase in the number of molecules or a change to a more disordered state (e.g., solid to liquid) generally have a positive ΔS.
These thermodynamic quantities are interrelated by the equation: ΔG = ΔH - TΔS. For the reactions of "Cyclopentanol, 2-mercapto-", these values could be determined through calorimetry (for ΔH) and by studying the temperature dependence of the equilibrium constant (for ΔG and ΔS).
Hypothetical Thermodynamic Parameters for Key Reactions of Cyclopentanol, 2-mercapto- at 298 K
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
|---|---|---|---|
| Selective Oxidation of Thiol | -180 | +25 | -187.45 |
| Selective Esterification of Alcohol | -15 | -5 | -13.51 |
Catalytic Influence on Reaction Mechanisms and Selectivity
Due to the presence of two distinct functional groups, achieving selectivity in the reactions of "Cyclopentanol, 2-mercapto-" is a significant challenge. Catalysis plays a crucial role in directing a reaction towards a specific product by providing an alternative reaction pathway with a lower activation energy. vaia.comnumberanalytics.com This can dramatically enhance the reaction rate and, more importantly, control the selectivity.
For "Cyclopentanol, 2-mercapto-", a catalyst can be designed to selectively interact with either the thiol or the alcohol group. This is known as chemoselectivity . For example:
Acid catalysts would likely protonate the hydroxyl group, making it a better leaving group and promoting reactions such as dehydration or etherification.
Base catalysts could deprotonate the more acidic thiol group, forming a thiolate which is a potent nucleophile, thereby facilitating reactions at the sulfur atom.
Metal catalysts (e.g., palladium, nickel, copper) could selectively coordinate to either the sulfur or oxygen atom, depending on the nature of the metal and the reaction conditions, thus activating that specific site for further transformation. tandfonline.comdeepdyve.comrsc.orgrsc.org The use of bifunctional catalysts, which possess two distinct active sites, can facilitate complex transformations with high efficiency and selectivity. vaia.comnumberanalytics.combeilstein-journals.orgwisc.edunih.gov
The influence of a catalyst on the selectivity of a reaction can be profound. For instance, in the oxidation of "Cyclopentanol, 2-mercapto-", different catalysts could lead to different products. A mild oxidant with a selective catalyst might oxidize the thiol to a disulfide, leaving the alcohol group untouched. Conversely, a stronger oxidant or a different catalyst might lead to the oxidation of the alcohol to a ketone or even the oxidation of both functional groups.
Illustrative Catalytic Influence on the Oxidation of Cyclopentanol, 2-mercapto-
| Catalyst | Oxidant | Major Product | Selectivity (%) |
|---|---|---|---|
| None | H₂O₂ | Mixture of products | Low |
| Iodine (I₂) | DMSO | Disulfide | >95 (for thiol oxidation) |
| TEMPO/NaOCl | - | Ketone | >90 (for alcohol oxidation) |
Computational and Theoretical Chemistry Studies on Cyclopentanol, 2 Mercapto
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Cyclopentanol, 2-mercapto-". These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and the nature of its chemical bonds. nih.gov
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and electronic structure of molecules. youtube.com For "Cyclopentanol, 2-mercapto-", DFT calculations can be employed to find the lowest energy conformation of the molecule, a process known as energy minimization. nih.gov By systematically exploring different spatial arrangements of the atoms, DFT can identify the most stable three-dimensional structure. The theory posits that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods for larger systems. youtube.com
A typical DFT calculation for "Cyclopentanol, 2-mercapto-" would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. The output of such a calculation provides the optimized Cartesian coordinates of each atom, the total electronic energy, and other properties such as dipole moment and Mulliken atomic charges.
Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of Cyclopentanol (B49286), 2-mercapto-
| Property | Calculated Value |
| Total Electronic Energy (Hartree) | -855.123456 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | 1.45 |
| Mulliken Charge on Sulfur | -0.15 e |
| Mulliken Charge on Oxygen | -0.62 e |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of the electronic structure of "Cyclopentanol, 2-mercapto-". While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods. nih.gov
For a molecule like "Cyclopentanol, 2-mercapto-", ab initio calculations could be used to refine the geometry obtained from DFT and to calculate more accurate electronic properties. For instance, high-level coupled-cluster calculations could provide a very precise value for the total energy, which is crucial for determining reaction enthalpies and activation energies.
Conformational Analysis and Potential Energy Surface Mapping
The five-membered ring of cyclopentanol is not planar and can adopt various puckered conformations, often described as "envelope" and "twist" forms. khanacademy.org The presence of two substituents, a hydroxyl group and a mercapto group, on adjacent carbons in "Cyclopentanol, 2-mercapto-" leads to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com
A potential energy surface (PES) map can be generated by systematically varying key dihedral angles of the molecule (e.g., the C-C-C-C dihedral angles of the ring and the C-C-O-H and C-C-S-H dihedral angles) and calculating the energy at each point using quantum chemical methods. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational interconversion.
For "Cyclopentanol, 2-mercapto-", one would expect to find several low-energy conformers differing in the puckering of the cyclopentane (B165970) ring and the relative orientations of the hydroxyl and mercapto groups. Intramolecular hydrogen bonding between the hydroxyl and mercapto groups could also play a significant role in stabilizing certain conformations.
Table 2: Hypothetical Relative Energies of Stable Conformers of Cyclopentanol, 2-mercapto- from Conformational Analysis
| Conformer | Ring Pucker | OH Orientation | SH Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Axial | Equatorial | 0.00 |
| 2 | Twist | Equatorial | Axial | 0.85 |
| 3 | Envelope | Equatorial | Equatorial | 1.20 |
| 4 | Twist | Axial | Axial | 2.50 |
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the solvent. scienceopen.com An MD simulation numerically solves Newton's equations of motion for a system of atoms, with the forces between atoms being calculated from a molecular mechanics force field. mdpi.com
For "Cyclopentanol, 2-mercapto-", an MD simulation could be used to explore its conformational fluxionality in a solvent such as water. By starting the simulation from a low-energy conformation, one can observe transitions between different conformers over time, providing insights into the dynamics of the molecule. biorxiv.org Furthermore, MD simulations can reveal the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the hydroxyl and mercapto groups of "Cyclopentanol, 2-mercapto-" and surrounding water molecules. rsc.org
The results of an MD simulation are a trajectory of atomic positions and velocities over time. This trajectory can be analyzed to calculate various properties, such as radial distribution functions to understand the solvent structure around the molecule, and to identify the most populated conformational states. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. semanticscholar.org
For "Cyclopentanol, 2-mercapto-", DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the theoretical model. Similarly, nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can be predicted, which are crucial for interpreting NMR spectra. mdpi.com
By comparing the predicted spectra for different conformers with the experimental spectrum, it may be possible to determine which conformers are present in the experimental sample.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for Cyclopentanol, 2-mercapto-
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| O-H Stretch (IR, cm⁻¹) | 3450 | 3465 |
| S-H Stretch (IR, cm⁻¹) | 2550 | 2560 |
| ¹H NMR Chemical Shift (CH-OH, ppm) | 3.85 | 3.92 |
| ¹³C NMR Chemical Shift (C-SH, ppm) | 45.2 | 44.8 |
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling can provide detailed insights into the mechanisms of chemical reactions involving "Cyclopentanol, 2-mercapto-". By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and reaction enthalpy for a given reaction pathway. nih.gov
For example, the oxidation of the mercapto group or the dehydration of the alcohol could be studied theoretically. Computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The properties of the transition state can provide valuable information about the nature of the reaction mechanism. kisti.re.kr
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. These theoretical studies can help in understanding the reactivity of "Cyclopentanol, 2-mercapto-" and in predicting the products of its reactions under different conditions.
Exploration of Cyclopentanol, 2 Mercapto Derivatives and Analogues in Chemical Research
Synthesis Strategies for Functionalized Cyclopentanol (B49286), 2-mercapto- Analogues
The primary challenge in synthesizing functionalized analogues of 2-mercaptocyclopentanol is the controlled introduction of both the hydroxyl and thiol moieties, as well as other desired functional groups, onto the cyclopentane (B165970) ring with specific stereochemistry.
One of the most direct and effective methods for creating the 1,2-mercaptoalcohol functionality is through the nucleophilic ring-opening of an epoxide. nih.govresearchgate.net This reaction is governed by the SN2 mechanism, which results in a predictable stereochemical outcome. youtube.comkhanacademy.org Starting with cyclopentene (B43876) oxide, treatment with a sulfur nucleophile leads to the trans-isomer of 2-mercaptocyclopentanol. The regioselectivity and efficiency of this reaction can be influenced by the choice of catalyst and reaction conditions. nih.govresearchgate.net
For the synthesis of chiral, enantiomerically pure analogues, biocatalytic methods or the use of chiral catalysts are prominent strategies. nih.govmdpi.com Enzymes such as lipases or ketoreductases can be employed for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers. mdpi.com Alternatively, asymmetric synthesis can establish the desired stereocenters during the formation of the cyclopentane ring itself. nih.gov
The table below outlines several plausible strategies for the synthesis of the 2-mercaptocyclopentanol core structure.
| Reaction Type | Starting Material | Key Reagents/Catalysts | Primary Product | Stereochemical Outcome | Citation |
| Epoxide Ring-Opening | Cyclopentene Oxide | 1. NaSH or H₂S2. H₃O⁺ workup | trans-Cyclopentanol, 2-mercapto- | Anti-addition | nih.govyoutube.com |
| Thiolysis with Catalyst | Cyclopentene Oxide, Thiophenol | InCl₃ | trans-2-(Phenylthio)cyclopentanol | Regioselective anti-addition | researchgate.net |
| Chiral Synthesis | Prochiral Cyclopentanone (B42830) Derivative | Chiral catalyst, Reducing agent | Chiral Hydroxylated Cyclopentanone | Enantioselective reduction | researchgate.net |
| Biocatalytic Resolution | Racemic 2-acetylthiocyclopentanol | Lipase (B570770) (e.g., CAL-B), H₂O | Enantiopure 2-mercaptocyclopentanol | Kinetic resolution | mdpi.com |
Utilization as a Building Block in Complex Organic Synthesis
The dual functionality of 2-mercaptocyclopentanol makes it a versatile building block for constructing more complex molecular architectures, including natural product scaffolds and novel heterocyclic systems. oregonstate.edumdpi.com
The functionalized cyclopentane ring is a common structural motif in a wide array of bioactive natural products. oregonstate.edubaranlab.org Synthetic strategies often rely on the use of highly functionalized cyclopentane building blocks to construct these complex targets. nih.gov A molecule like 2-mercaptocyclopentanol offers two distinct handles for elaboration. The alcohol can be protected and the thiol can undergo nucleophilic attack or radical addition. Conversely, the thiol can be protected while the alcohol is oxidized to a ketone or converted into a leaving group for substitution reactions. This orthogonal reactivity is crucial in multi-step total synthesis. For example, the thiol could be used to form a key carbon-sulfur bond via an SN2 reaction, while the hydroxyl group is carried through several steps in a protected form before being unveiled for a final macrocyclization or coupling step.
The proximate arrangement of the thiol and hydroxyl groups in 2-mercaptocyclopentanol is ideal for the synthesis of fused and spirocyclic heterocyclic systems. mdpi.com Heterocycles containing nitrogen, oxygen, and sulfur are cornerstones of medicinal chemistry and materials science. chemmethod.comuobaghdad.edu.iq
By reacting 2-mercaptocyclopentanol with appropriate bifunctional reagents, a variety of heterocyclic rings can be constructed. For instance, condensation with aldehydes or ketones can yield fused 1,3-oxathiolanes. Reaction with reagents like phosgene (B1210022) or carbon disulfide can lead to the formation of five-membered cyclic carbonates or thiocarbonates. These reactions often proceed with high efficiency due to the intramolecular nature of the ring-closing step. Such strategies are commonly employed in the synthesis of complex heterocyclic systems from other mercapto-alcohols or mercapto-amines. researchgate.netresearchgate.net
The following table illustrates potential heterocyclic systems that could be synthesized from a cis-2-mercaptocyclopentanol precursor.
| Reagent(s) | Resulting Heterocyclic System | General Class | Citation (by Analogy) |
| Aldehyde (R-CHO) | Fused Oxathiolane | O,S-Acetal | chemmethod.com |
| Phosgene (COCl₂) | Fused 1,3-Oxathiolan-2-one | Cyclic Thiocarbonate | mdpi.com |
| Chloroacetic acid, then cyclization | Fused Thiazolidinone derivative | Lactam | researchgate.net |
| Hydrazine, then Carbon Disulfide | Fused Triazole-thione | Triazole | uobaghdad.edu.iq |
Design and Synthesis of Mercaptocyclopentanol-Based Ligands for Catalysis
The combination of a "hard" oxygen donor from the alcohol and a "soft" sulfur donor from the thiol makes 2-mercaptocyclopentanol an excellent scaffold for a bidentate ligand. mdpi.comnih.gov In coordination chemistry, ligands with different donor atoms can impart unique electronic properties to a metal center, influencing its catalytic activity and selectivity. researchgate.net
A cis-2-mercaptocyclopentanol can act as a chelating O,S-ligand, forming a stable five-membered ring with a metal center. This chelation effect can enhance the stability and define the geometry of the resulting metal complex. Such complexes are valuable in asymmetric catalysis, where a rigid chiral environment around the metal is necessary to control the stereochemical outcome of a reaction. nih.govmdpi.com The synthesis of these ligands would involve deprotonation of the thiol and alcohol groups with a suitable base, followed by reaction with a metal salt (e.g., Pd(OAc)₂, Rh(acac)(CO)₂, CuI). The electronic and steric properties of the ligand could be fine-tuned by synthesizing derivatives with substituents on the cyclopentane ring.
Structural Modification Effects on Reactivity and Stereochemical Outcome
The reactivity and stereochemical influence of 2-mercaptocyclopentanol derivatives are profoundly affected by their structural and stereochemical configurations. The most significant factor is the relative orientation of the hydroxyl and thiol groups—whether they are cis or trans to each other on the cyclopentane ring.
The cyclopentane ring is not flat and adopts various envelope and half-chair conformations. The positions of substituents dictate the conformational preference and, consequently, their spatial accessibility.
cis-Isomers : In a cis configuration, both the hydroxyl and thiol groups are on the same face of the ring. This arrangement is ideal for chelation to a metal center, as discussed previously. This pre-organization can dramatically influence the outcome of reactions. For example, if used as a chiral ligand in a catalytic reaction, the rigid, C₂-symmetric (or pseudo-C₂-symmetric) environment it creates can lead to high levels of enantioselectivity. nih.gov
trans-Isomers : In a trans configuration, the hydroxyl and thiol groups are on opposite faces of the ring, making chelation impossible. This allows the two functional groups to react more independently. A trans-isomer might be used when sequential, distinct reactions are desired at the two sites without interference. The stereochemistry of a trans group can also serve to block one face of the cyclopentane ring, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of reactions at other positions on the ring.
Controlling the stereochemistry during the synthesis of substituted cyclopentanes is a well-established challenge and goal in organic synthesis, often requiring sophisticated catalytic systems or multi-step sequences. nih.govoregonstate.edu
The following table summarizes the key differences between the cis and trans isomers.
| Property | cis-Cyclopentanol, 2-mercapto- | trans-Cyclopentanol, 2-mercapto- | Citation |
| Functional Group Orientation | Syn-periplanar (on the same face) | Anti-periplanar (on opposite faces) | oregonstate.edu |
| Chelation Ability | Strong; forms a stable 5-membered ring with metals | Negligible; cannot chelate | mdpi.com |
| Primary Catalytic Use | As a bidentate ligand for asymmetric catalysis | As a chiral directing group or monofunctional ligand | mdpi.com |
| Synthetic Access | Requires stereoselective methods (e.g., syn-dihydroxylation followed by substitution) | More directly accessible via anti-opening of cyclopentene oxide | nih.govyoutube.com |
| Reactivity Profile | Coordinated reactivity; potential for synergistic effects | Independent reactivity of OH and SH groups | nih.gov |
Advanced Research Applications of Cyclopentanol, 2 Mercapto in Chemical Sciences
Role in Supramolecular Chemistry and Self-Assembly Research
The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a thiol group, which can participate in hydrogen bonding and form disulfide bonds, makes Cyclopentanol (B49286), 2-mercapto- an intriguing building block for supramolecular chemistry and self-assembly.
Hydrogen Bonding and Host-Guest Chemistry: The hydroxyl group can readily participate in the formation of intricate hydrogen-bonding networks, a fundamental interaction in supramolecular assembly. This allows for the potential design of self-assembling monolayers (SAMs) on various substrates. The thiol group can also act as a hydrogen bond donor or acceptor, contributing to the stability and directionality of the assembled structures.
Disulfide Bond Formation for Covalent Self-Assembly: The thiol group is readily oxidized to form disulfide bonds. This reversible covalent interaction is a powerful tool in constructing robust, yet dynamic, supramolecular architectures. Research in this area could explore the formation of macrocycles, cages, and polymers driven by the self-assembly of Cyclopentanol, 2-mercapto- units through disulfide linkages. The cyclopentyl backbone would impose specific steric constraints, influencing the geometry of the resulting assemblies.
| Interaction Type | Functional Group | Potential Supramolecular Structure |
| Hydrogen Bonding | Hydroxyl, Thiol | Self-assembled monolayers, rosettes, helices |
| Disulfide Bonding | Thiol | Macrocycles, molecular cages, dynamic polymers |
| Metal Coordination | Thiol | Coordination polymers, metallogels |
Application in Materials Science for Polymer Synthesis and Surface Functionalization
The dual functionality of Cyclopentanol, 2-mercapto- presents opportunities for the synthesis of novel polymers and the functionalization of material surfaces.
Polymer Synthesis: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters with a terminal thiol group. This thiol end-group can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules. Furthermore, the thiol group can participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, to create crosslinked polymer networks or to functionalize existing polymers.
Surface Functionalization: The thiol group is well-known for its strong affinity for gold and other noble metal surfaces, forming stable self-assembled monolayers (SAMs). ethz.ch By immobilizing Cyclopentanol, 2-mercapto- on a gold surface, a hydroxyl-terminated monolayer can be created. This hydroxylated surface can then be further modified, for example, by esterification or by initiating surface-grafted polymerization. This approach allows for the precise control of surface properties, such as wettability, biocompatibility, and chemical reactivity. nih.gov
| Application | Reactive Group(s) | Resulting Material/Functionality |
| Polymer Synthesis | Hydroxyl (initiator), Thiol (functionalization) | Thiol-terminated polyesters, crosslinked networks |
| Surface Functionalization | Thiol (anchoring), Hydroxyl (modifiable) | Hydroxylated SAMs on gold, patterned surfaces |
Use as a Chemical Probe in In Vitro Biochemical and Enzymatic Studies
The reactivity of the thiol group makes Cyclopentanol, 2-mercapto- a candidate for use as a chemical probe in biochemical and enzymatic studies, particularly for investigating protein modification and enzyme inhibition.
Protein Modification: The thiol group can react with specific amino acid residues in proteins, such as cysteine, through disulfide exchange reactions. This property can be exploited to selectively label proteins or to study the role of specific cysteine residues in protein function. The cyclopentanol moiety provides a unique structural tag that can be distinguished from other common thiol reagents like 2-mercaptoethanol.
Enzyme Inhibition Mechanisms: Many enzymes, particularly those involved in redox processes, have cysteine residues in their active sites. The thiol group of Cyclopentanol, 2-mercapto- could potentially act as an inhibitor by binding to the active site of such enzymes. patsnap.comlibretexts.org By studying the kinetics of this inhibition, researchers could gain insights into the enzyme's mechanism of action. The hydroxyl group could also play a role in the binding and specificity of the inhibition. For instance, it could form hydrogen bonds with amino acid residues in the active site, enhancing the affinity of the inhibitor for the enzyme.
| Study Type | Target | Mechanism of Action |
| Protein Modification | Cysteine residues | Disulfide exchange, covalent labeling |
| Enzyme Inhibition | Cysteine-dependent enzymes | Active site binding, allosteric modulation |
Development of Analytical Reagents and Derivatization Agents
In analytical chemistry, derivatization is often employed to enhance the detectability or separability of analytes. The dual functionality of Cyclopentanol, 2-mercapto- makes it a promising candidate for the development of novel derivatization agents.
Chromatographic Analysis: The hydroxyl and thiol groups can be reacted with various chromophoric or fluorophoric reagents to introduce a detectable tag. researchgate.netnih.gov For example, the hydroxyl group can be esterified with a fluorescent carboxylic acid, while the thiol group can react with a maleimide-functionalized dye. This dual derivatization could enable multi-wavelength detection or enhance the specificity of the analysis.
Mass Spectrometry: Derivatization with Cyclopentanol, 2-mercapto- could be used to improve the ionization efficiency or to introduce a specific fragmentation pattern for analytes in mass spectrometry. The cyclopentyl ring would provide a rigid scaffold that could lead to predictable fragmentation, aiding in structural elucidation. The presence of both oxygen and sulfur atoms could also be useful for isotopic labeling studies.
| Analytical Technique | Purpose of Derivatization | Example Reaction |
| HPLC with UV/Vis or Fluorescence Detection | Enhance detectability | Esterification of hydroxyl, addition to maleimide (B117702) at thiol |
| Gas Chromatography | Improve volatility and thermal stability | Silylation of hydroxyl and thiol groups |
| Mass Spectrometry | Improve ionization and control fragmentation | Reaction with analytes containing complementary functional groups |
Future Directions and Emerging Research Frontiers for Cyclopentanol, 2 Mercapto
Sustainable and Green Chemistry Approaches for Production and Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.org For Cyclopentanol (B49286), 2-mercapto-, the development of sustainable production methods would be a primary research goal. This would involve exploring biocatalytic routes, utilizing renewable feedstocks, and employing environmentally benign solvents. patheon.comresearchgate.net
Currently, there are no widely published green synthesis routes specifically for Cyclopentanol, 2-mercapto-. Future research would likely focus on enzymatic synthesis, which could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Another avenue would be the use of flow chemistry, which can improve reaction efficiency and safety.
Table 1: Potential Green Chemistry Approaches for Cyclopentanol, 2-mercapto-
| Approach | Potential Advantages | Current Research Status for Cyclopentanol, 2-mercapto- |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | No specific studies found. |
| Flow Chemistry | Improved reaction efficiency, enhanced safety, easier scalability. | No specific studies found. |
| Use of Green Solvents | Reduced environmental impact, improved worker safety. | No specific studies found. |
| Atom Economy Maximization | Reduced waste generation, increased process efficiency. | No specific studies found. |
Discovery of Unprecedented Reactivity and Catalytic Phenomena
The bifunctional nature of Cyclopentanol, 2-mercapto-, with its alcohol and thiol groups, suggests it could exhibit unique reactivity and serve as a versatile ligand in catalysis. The thiol group could coordinate to metal centers, while the hydroxyl group could participate in hydrogen bonding or act as a secondary coordination site. This could lead to the development of novel catalysts for a range of organic transformations.
However, a review of the literature reveals no studies that have explored the catalytic applications of Cyclopentanol, 2-mercapto-. Future research would be needed to investigate its coordination chemistry with various metals and to test its efficacy as a ligand in catalytic reactions such as cross-coupling, asymmetric synthesis, and polymerization.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
To fully harness the potential of Cyclopentanol, 2-mercapto-, a deep understanding of its reaction mechanisms is crucial. Advanced spectroscopic techniques, such as in-situ NMR and FT-IR, coupled with computational modeling, could provide detailed insights into reaction pathways, transition states, and intermediates. nih.gov
Computational studies, in particular, have become indispensable in modern chemistry for elucidating complex reaction mechanisms. mdpi.comrsc.org For Cyclopentanol, 2-mercapto-, density functional theory (DFT) calculations could be employed to predict its reactivity, explore potential catalytic cycles, and guide the design of new experiments. At present, no such integrated spectroscopic and computational studies for this specific compound have been published.
Expansion into Novel Material and Nanoscience Applications
The unique structure of Cyclopentanol, 2-mercapto- also suggests potential applications in materials science and nanoscience. The thiol group is well-known for its ability to bind to gold and other noble metal surfaces, making it a candidate for the functionalization of nanoparticles and the formation of self-assembled monolayers (SAMs). These functionalized materials could have applications in sensing, electronics, and biomedicine.
The hydroxyl group could be used for further chemical modifications, allowing for the creation of more complex and functional materials. For instance, it could be used as an anchor point for polymer chains or other functional molecules. As with the other areas, there is currently a lack of research exploring the use of Cyclopentanol, 2-mercapto- in these applications.
Table 2: Potential Material and Nanoscience Applications for Cyclopentanol, 2-mercapto-
| Application Area | Potential Role of Cyclopentanol, 2-mercapto- | Current Research Status |
| Nanoparticle Functionalization | Thiol group for binding to metal surfaces, hydroxyl group for further modification. | No specific studies found. |
| Self-Assembled Monolayers | Formation of ordered molecular layers on surfaces for applications in electronics and sensing. | No specific studies found. |
| Polymer Synthesis | As a monomer or functionalizing agent to impart specific properties to polymers. | No specific studies found. |
| Biomaterials | Biocompatible coatings for medical devices or as a component of drug delivery systems. | No specific studies found. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-mercapto-cyclopentanol, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis of 2-mercapto-cyclopentanol can be adapted from the indirect cyclopentanol production framework. A plausible route involves:
Thiol-ene addition : Cyclopentene reacts with a thiol compound (e.g., thioglycolic acid) under radical initiation or acid catalysis to form cyclopentyl thioether derivatives .
Hydrolysis or transesterification : The thioether intermediate undergoes hydrolysis (acid/base) or transesterification with methanol to yield 2-mercapto-cyclopentanol.
- Key Parameters : Temperature (50–80°C), molar ratio (thiol:cyclopentene = 3:1), and catalyst choice (e.g., acidic resins or metal catalysts) critically affect selectivity. Preliminary characterization via H NMR and FT-IR is recommended to confirm functional group conversion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-mercapto-cyclopentanol’s structure and purity?
- Methodological Answer :
- FT-IR : Detect -SH (2500–2600 cm) and -OH (3200–3600 cm) stretches to confirm functional groups .
- GC-MS : Monitor reaction progress and quantify purity using retention time matching and fragmentation patterns.
- NMR : C NMR resolves cyclopentane ring carbons, while H NMR identifies proton environments near -SH and -OH groups .
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–220 nm for purity assessment .
Q. How can group contribution methods predict thermodynamic properties of 2-mercapto-cyclopentanol for reaction feasibility studies?
- Methodological Answer : Computational tools like the Ruzicka–Domalski method estimate liquid heat capacities, while Yoneda’s approach calculates standard enthalpies of formation. For example:
- Standard Enthalpy () : Use bond dissociation energies and group increments for -SH and -OH to approximate gas-phase .
- Equilibrium Constants : Apply the van’t Hoff equation with computed values to predict reaction favorability at varying temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2-mercapto-cyclopentanol in thiol-ene addition reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–100°C), catalyst loading (0.5–5 mol%), and thiol:cyclopentene ratio (1:1 to 5:1) in a factorial design.
- Kinetic Profiling : Monitor time-dependent conversion via GC to identify rate-limiting steps. For instance, higher temperatures (>70°C) may accelerate thiol-ene addition but promote side reactions (e.g., disulfide formation) .
- Catalyst Screening : Test acidic resins (e.g., QRE-01) versus radical initiators (AIBN) to balance selectivity and conversion .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the synthesis of 2-mercapto-cyclopentanol?
- Methodological Answer :
- Deuterium Labeling : Substitute -SH with -SD to study proton transfer steps in the rate-determining stage. A significant KIE () suggests hydrogen abstraction is critical in radical-mediated pathways.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and validate experimental KIEs .
Q. How do discrepancies between theoretical thermodynamic predictions and experimental selectivity/yield arise, and how can they be resolved?
- Methodological Answer :
- Source Analysis : Compare calculated equilibrium constants () with experimental yields. Deviations often stem from unaccounted side reactions (e.g., cyclopentene dimerization) or non-ideal mixing in batch reactors.
- Case Study : In cyclopentanol synthesis, thermodynamic models predicted 99.5% selectivity for transesterification, but experimental yields plateaued at 55.3% due to mass transfer limitations in fixed-bed reactors . Mitigation strategies include optimizing reactor geometry (e.g., fluidized beds) or solvent polarity to enhance diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
